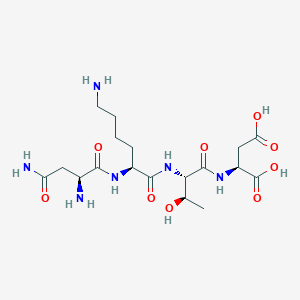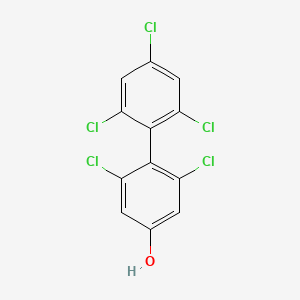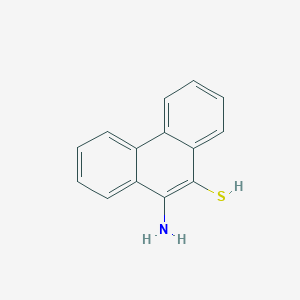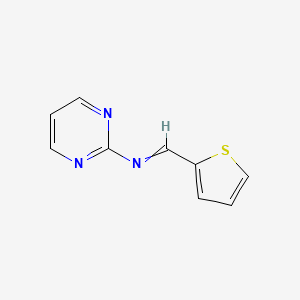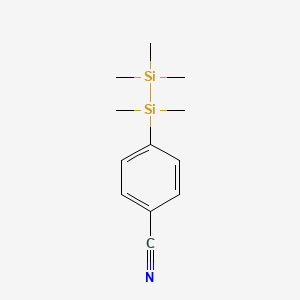
Hexane, 2-chloro-1,1-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 2-chloro-1,1-dimethoxy- is an organic compound with the molecular formula C8H17ClO2. It is a derivative of hexane, where two methoxy groups and one chlorine atom are attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane, 2-chloro-1,1-dimethoxy- can be synthesized through the reaction of hexane with methanol and hydrochloric acid. The reaction typically involves the chlorination of hexane followed by the methoxylation process. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of hexane, 2-chloro-1,1-dimethoxy- involves large-scale chlorination and methoxylation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexane, 2-chloro-1,1-dimethoxy- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form hexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Products include hexane derivatives with various functional groups.
Oxidation: Products include hexane derivatives with aldehyde or carboxylic acid groups.
Reduction: Products include hexane derivatives with reduced functional groups.
Scientific Research Applications
Hexane, 2-chloro-1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of hexane, 2-chloro-1,1-dimethoxy- involves its interaction with molecular targets through its functional groups. The chlorine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
Hexane, 2-chloro-1,1-dimethoxy- can be compared with other similar compounds such as:
Hexane, 2-chloro-1,1-dimethoxyethane: Similar structure but with different functional groups.
Cyclohexane, 1,1-dimethoxy-: Similar methoxy groups but different carbon backbone.
2-Chloro-1,1-dimethoxyethane: Similar functional groups but shorter carbon chain.
The uniqueness of hexane, 2-chloro-1,1-dimethoxy- lies in its specific combination of functional groups and carbon backbone, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
142836-42-8 |
|---|---|
Molecular Formula |
C8H17ClO2 |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
2-chloro-1,1-dimethoxyhexane |
InChI |
InChI=1S/C8H17ClO2/c1-4-5-6-7(9)8(10-2)11-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
MRLGNIVYJBFBSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


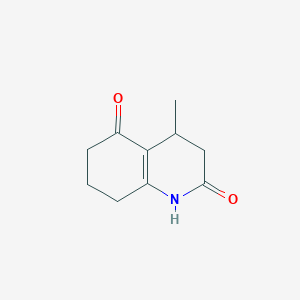
![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)
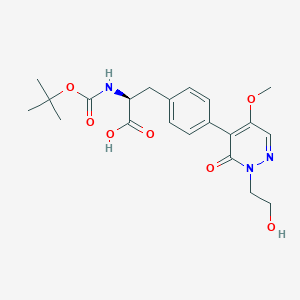
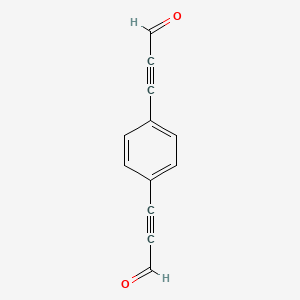

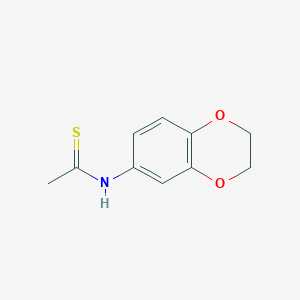

![3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12543760.png)
![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)
